molecular formula C12H16N2O4 B14852050 Tert-butyl (4-formyl-6-hydroxypyridin-2-YL)methylcarbamate

Tert-butyl (4-formyl-6-hydroxypyridin-2-YL)methylcarbamate

Cat. No.: B14852050
M. Wt: 252.27 g/mol
InChI Key: HAKKREZWJHQTQZ-UHFFFAOYSA-N
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Description

Tert-butyl (4-formyl-6-hydroxypyridin-2-YL)methylcarbamate: is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a pyridine ring substituted with formyl and hydroxyl groups, as well as a tert-butyl carbamate moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4-formyl-6-hydroxypyridin-2-YL)methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-formyl-6-hydroxypyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Ester and ether derivatives

Scientific Research Applications

Tert-butyl (4-formyl-6-hydroxypyridin-2-YL)methylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl (4-formyl-6-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the carbamate moiety can undergo hydrolysis to release active intermediates that modulate enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-formyl-6-hydroxypyridin-2-YL)methylcarbamate is unique due to the specific positioning of the formyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for targeted interactions with biological molecules and facilitates the synthesis of diverse derivatives for various applications.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

tert-butyl N-[(4-formyl-6-oxo-1H-pyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)13-6-9-4-8(7-15)5-10(16)14-9/h4-5,7H,6H2,1-3H3,(H,13,17)(H,14,16)

InChI Key

HAKKREZWJHQTQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=O)N1)C=O

Origin of Product

United States

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